n-Aminopropanimidamide

Beschreibung

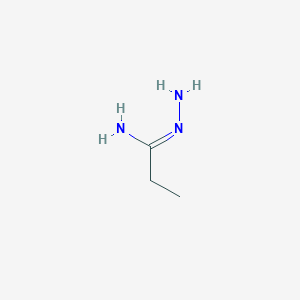

n-Aminopropanimidamide (systematic name pending IUPAC validation) is a propionimidamide derivative characterized by an amino group (-NH₂) attached to the propanamide backbone. These compounds are critical intermediates in pharmaceutical synthesis, particularly in developing enzyme inhibitors and receptor modulators . The aminoimidamide functional group confers unique reactivity, enabling participation in cyclization and nucleophilic substitution reactions, as observed in N-aminoamidoximes and hydrazidines .

Eigenschaften

CAS-Nummer |

75276-53-8 |

|---|---|

Molekularformel |

C3H9N3 |

Molekulargewicht |

87.12 g/mol |

IUPAC-Name |

N'-aminopropanimidamide |

InChI |

InChI=1S/C3H9N3/c1-2-3(4)6-5/h2,5H2,1H3,(H2,4,6) |

InChI-Schlüssel |

HCLJUHIWHHTNQT-UHFFFAOYSA-N |

Isomerische SMILES |

CC/C(=N/N)/N |

Kanonische SMILES |

CCC(=NN)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Aminopropanimidamide typically involves the reaction of propionitrile with ammonia under specific conditions. One common method is the Ritter reaction, where propionitrile reacts with ammonia in the presence of a strong acid, such as sulfuric acid, to form the desired product. The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of this compound.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale chemical processes. The industrial production often involves the use of continuous flow reactors, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and better control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

n-Aminopropanimidamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

n-Aminopropanimidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.

Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of n-Aminopropanimidamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between n-Aminopropanimidamide and related compounds:

*Structural hypothesis based on naming conventions in and analogs in .

Reactivity and Functional Group Influence

- Aminoimidamides vs. Simple Amides: The amino group in this compound enhances nucleophilicity compared to N-methylpropanamide, enabling reactions with electrophiles (e.g., aldehydes, nitrosating agents) . In contrast, N-methylpropanamide’s lack of an amino group limits its utility in condensation reactions .

- Salt Forms : Propionimidamide and isobutyrimidamide hydrochlorides exhibit improved stability and solubility in polar solvents, critical for pharmacokinetic optimization .

- Branched vs. Linear Chains : Isobutyrimidamide’s branched structure increases membrane permeability, making it preferable in blood-brain barrier-penetrant drugs compared to linear-chain analogs .

Key Research Findings

- Synthetic Efficiency : Propionimidamide hydrochloride can be synthesized in 72% yield via a one-pot reaction of propionitrile with ammonium chloride under acidic conditions .

- Thermal Stability: Isobutyrimidamide hydrochloride degrades at 215°C, while 2-aminopropanediamide remains stable up to 250°C, highlighting its suitability for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.